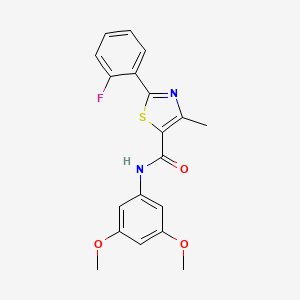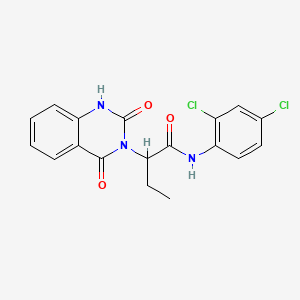
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive thiazoles.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Thiazole derivatives often interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide
- N-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
The unique combination of the 3,5-dimethoxyphenyl and 2-fluorophenyl groups in N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may confer distinct biological properties, such as improved potency or selectivity for a particular target.
Eigenschaften
Molekularformel |
C19H17FN2O3S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)15-6-4-5-7-16(15)20)18(23)22-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,22,23) |
InChI-Schlüssel |
ZIELGXOKHVITNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11157555.png)
![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazino)methyl]-2H-chromen-2-one](/img/structure/B11157567.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycylglycine](/img/structure/B11157569.png)

![N~3~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide](/img/structure/B11157583.png)
![N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157598.png)
![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)

![1-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157646.png)
![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)

![4-butyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157662.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157664.png)
